molecular formula C18H13NO6 B5617798 3-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid

3-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid

Cat. No. B5617798
M. Wt: 339.3 g/mol
InChI Key: RYZNKSQDEIFVJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, employing specific catalysts and starting materials to achieve the desired product. For instance, the synthesis of 2-methoxy-benzoic acid derivatives, like the title compound, can be achieved through condensation reactions using specific esters and chlorides, indicating the feasibility of synthesizing complex structures through stepwise chemical reactions (Zhao et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by crystallography, revealing significant insights into bond lengths, angles, and overall molecular geometry. For example, investigations into similar molecules have shown that certain bond lengths can be shorter than typical single C-C bonds, indicating conjugation and resonance within the molecular structure (Zhao et al., 2010).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including ring opening and closure, which are critical for synthesizing novel derivatives with potential applications in material science and pharmaceuticals (S. A. Halim, M. Ibrahim, 2022).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are determined through various analytical techniques. X-ray diffraction analysis, for instance, is used to elucidate the crystal structure, providing insights into the compound's solid-state properties (Zhao et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for understanding the potential applications of these compounds. Studies on similar compounds have shown that they can exhibit interesting reactivities, such as nucleophilic attacks, based on their electronic structures (S. A. Halim, M. Ibrahim, 2022).

properties

IUPAC Name

3-[(6-methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO6/c1-24-13-5-6-15-11(8-13)9-14(18(23)25-15)16(20)19-12-4-2-3-10(7-12)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZNKSQDEIFVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(6-Methoxy-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid

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